molecular formula C21H17BrN2OS2 B2988128 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide CAS No. 919703-78-9

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide

Cat. No.: B2988128
CAS No.: 919703-78-9
M. Wt: 457.4
InChI Key: ZUZYFYNVUNRPQV-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, in particular, features a thiophene ring, an indole moiety, and a bromophenyl group, making it a unique and potentially valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation reaction between a thiophene derivative and an indole derivative, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the formation of the carboxamide group.

  • Step 1: Synthesis of Thiophene Derivative

      Reagents: Thiophene, sulfur, α-methylene carbonyl compound, α-cyano ester

      Conditions: Condensation reaction using Gewald synthesis

  • Step 2: Synthesis of Indole Derivative

      Reagents: Indole, bromobenzene

      Conditions: Substitution reaction using a suitable catalyst

  • Step 3: Coupling Reaction

      Reagents: Thiophene derivative, indole derivative

      Conditions: Coupling reaction using a suitable coupling agent

  • Step 4: Formation of Carboxamide Group

      Reagents: Coupled product, carboxylic acid derivative

      Conditions: Amidation reaction using a suitable catalyst

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the indole moiety.

    Reduction: Reduction reactions can occur at the bromophenyl group, leading to the formation of a phenyl group.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nucleophiles such as amines, thiols

Major Products

    Oxidation Products: Oxidized thiophene and indole derivatives

    Reduction Products: Phenyl-substituted derivatives

    Substitution Products: Functionalized derivatives with various substituents

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.

    Indole Derivatives: Compounds with indole moieties, such as tryptophan and serotonin.

    Bromophenyl Derivatives: Compounds with bromophenyl groups, such as bromobenzene and bromophenol.

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, an indole moiety, and a bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZYFYNVUNRPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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